9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one
Description
The compound 9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one is a fused heterocyclic molecule characterized by a pyrazolo[1,5-a]pyrazine core fused with a [1,2,4]triazolo[3,4-c]pyrazine ring. The 3,4-dimethylphenyl substituent at position 9 enhances its lipophilicity and influences receptor binding interactions, as seen in structurally related kinase inhibitors and adenosine receptor (AR) antagonists .
Properties
IUPAC Name |
11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-9-3-4-11(7-10(9)2)12-8-13-14-16-17-15(21)19(14)5-6-20(13)18-12/h3-8H,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCBSIYHINWWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NNC4=O)C3=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 3,4-dimethylbenzaldehyde, followed by the formation of the triazole ring through a cycloaddition reaction. The final step often includes the formation of the pyrazine ring under specific conditions, such as heating with a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the heterocyclic core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a][1,2,4]triazolo derivatives in cancer treatment:
- Mechanism of Action : Research indicates that compounds within this class can induce apoptosis in cancer cells through various pathways. For instance, compounds have been shown to activate caspases involved in the apoptotic process, leading to increased cell death in cancerous cells while sparing normal cells .
- Cell Line Studies : The cytotoxic effects of these compounds have been evaluated using several cancer cell lines. For example, studies demonstrated that derivatives exhibit significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to normal cell lines. These findings suggest a selective action that could minimize side effects associated with traditional chemotherapy .
Inhibition of Key Pathways
The compound has also been investigated for its ability to inhibit critical signaling pathways involved in cancer progression:
- PI3Kδ Inhibition : Some derivatives have shown selective inhibition of the PI3Kδ pathway, which is often upregulated in various cancers. This selectivity is crucial as it may reduce off-target effects seen with broader inhibitors .
- Kinase Inhibition : The compound's derivatives have been linked to the inhibition of kinases such as BTK and the AKT-mTOR pathway. These pathways are pivotal in regulating cell survival and proliferation, making them attractive targets for anticancer therapies .
Pharmacological Profiles
The pharmacokinetic properties of these compounds have been assessed to predict their behavior in biological systems:
- In Silico Predictions : Computational models suggest favorable pharmacokinetic profiles for these compounds, indicating good absorption and distribution characteristics that are essential for effective drug development .
- Safety Profiles : Preliminary studies indicate that these compounds exhibit low toxicity towards non-cancerous cells, which is a critical factor for any potential therapeutic agent aimed at treating cancer .
Synthesis and Structural Variations
The synthesis of 9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo derivatives has been explored extensively:
- Synthetic Pathways : Various synthetic routes have been developed to obtain these compounds with high yield and purity. For instance, the cyclization methods involving diazotization and subsequent reactions have proven effective in synthesizing structurally diverse derivatives .
- Structural Modifications : Modifying substituents on the pyrazolo-triazine core has been shown to enhance biological activity. The introduction of different phenyl groups can significantly impact the compound's efficacy against specific cancer types .
Case Studies
Several case studies provide insights into the practical applications of this compound:
Mechanism of Action
The mechanism of action of 9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 3,4-dimethylphenyl group in the target compound likely enhances membrane permeability compared to polar substituents (e.g., pyridinyl or acetamide derivatives) .
- Core Modifications: Replacing pyrazine with pyrimidinone (as in Compound III) shifts bioactivity from kinase inhibition to COX-2 antagonism .
- Side Chains : Acetamide derivatives (e.g., F833-0747) are synthetically flexible but may reduce CNS penetration due to increased polarity .
Anticancer Activity
Pyrazolo-triazolo-pyrazine/pyrimidine derivatives, such as 7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, exhibit antiproliferative effects by inhibiting kinases involved in tumor cell proliferation (e.g., EGFR, VEGFR) . The 3,4-dimethylphenyl group in the target compound may similarly target hydrophobic kinase pockets, though specific data are lacking.
Anti-Inflammatory Activity
Compound III (pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one) demonstrates potent COX-2 inhibition (IC50 = 0.9 nM) with minimal COX-1 activity, suggesting that pyrazolo-triazolo cores are viable scaffolds for selective anti-inflammatory agents . The target compound’s lack of a pyrimidinone ring may reduce COX-2 affinity but could redirect activity toward other targets.
Adenosine Receptor (AR) Modulation
Pyrazolo[3,4-c]pyridine derivatives act as AR antagonists with nanomolar affinity, highlighting the importance of nitrogen-rich heterocycles in receptor binding . The target compound’s triazolo-pyrazine core may mimic these interactions, though its substituents could favor A3R or A1R subtypes selectively.
Biological Activity
The compound 9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one is a member of the pyrazolo-triazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C14H14N6O
- Molecular Weight : 270.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may function as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.
Potential Targets:
- Enzymes : Inhibition of kinases or phosphatases that regulate cell proliferation.
- Receptors : Modulation of G-protein coupled receptors (GPCRs) or nuclear hormone receptors.
Antitumor Activity
Recent studies have indicated that derivatives of pyrazolo-triazole compounds exhibit significant antitumor properties. For instance:
- In vitro studies demonstrated that certain analogs showed cytotoxic effects against various cancer cell lines such as MDA-MB-231 and MCF-7. The IC50 values for these compounds ranged from 17.83 μM to 19.73 μM compared to standard chemotherapeutic agents like Cisplatin .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of similar pyrazolo-triazole compounds. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.
Study 1: Antiproliferative Effects
A study focusing on the antiproliferative effects of pyrazolo-triazole derivatives indicated that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines. The study utilized the MTT assay to evaluate cell viability and found that certain derivatives had promising IC50 values indicating potent antiproliferative activity .
Study 2: Mechanistic Insights
Another investigation explored the mechanism by which these compounds exert their biological effects. It was found that they might induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one?
- Methodology :
- Start with hydrazine hydrate and diethyloxalate in methanol to form pyrazole intermediates .
- Use carbon disulfide in an alkaline alcohol medium (e.g., propane-2-ol with KOH) to introduce thiol groups .
- React with haloalkanes (e.g., CnH2n+1Br, n=1–10) under reflux to generate S-alkyl derivatives .
- Purify via recrystallization (ethanol or dichloromethane) and confirm purity via HPLC (>95%) .
Q. How is the structure of this compound validated post-synthesis?
- Analytical Techniques :
- X-ray crystallography : Resolve crystal packing and confirm fused heterocyclic core .
- NMR : Assign peaks for methyl groups (δ 2.1–2.5 ppm for dimethylphenyl) and pyrazole/triazole protons (δ 7.0–8.5 ppm) .
- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 482.9 for C22H16ClFN6O2S analogs) .
Advanced Research Questions
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking Protocol :
- Prepare enzyme structures (e.g., lanosterol-14α-demethylase) using Discovery Studio 4.0 to remove water/ligands .
- Dock ligands with AutoDock Vina; analyze binding affinities (ΔG ≤ -8 kcal/mol suggests strong inhibition) .
- Validate with in vitro assays (e.g., IC50 ≤ 50 nM for antifungal activity) .
Q. How do substituents (e.g., alkylthio chains) influence bioactivity?
- Structure-Activity Relationship (SAR) :
- Longer alkyl chains (n=8–10) enhance lipophilicity, improving membrane permeability and antifungal potency .
- Methyl groups at the 3,4-positions on the phenyl ring increase steric hindrance, reducing off-target binding .
- Thioether linkages (S-alkyl) stabilize interactions with cysteine residues in enzyme active sites .
Q. How to resolve contradictions in enzymatic inhibition data across studies?
- Troubleshooting Strategies :
- Compare assay conditions: pH, temperature, and co-solvents (e.g., DMSO ≤ 0.1% to avoid denaturation) .
- Validate enzyme source (e.g., recombinant vs. native lanosterol-14α-demethylase) .
- Replicate docking with multiple crystal structures (PDB IDs: 4LXJ, 5TZ1) to assess binding pose variability .
Q. What challenges arise in scaling up synthesis for in vivo studies?
- Process Optimization :
- Replace propane-2-ol with ethanol for safer solvent removal .
- Use flow chemistry to improve yield in thiolation steps (≥80% efficiency) .
- Monitor byproducts (e.g., disulfides) via TLC and address with excess CS2 .
Methodological Considerations
Q. How to design experiments assessing dual inhibition (e.g., antifungal and kinase activity)?
- Experimental Design :
- Enzyme assays : Prioritize lanosterol-14α-demethylase (CYP51) and receptor tyrosine kinase (PDGFRβ) .
- Cell-based models : Use Candida albicans (MIC90 ≤ 2 µg/mL) and fibroblast proliferation assays (IC50 ≤ 100 nM) .
- Selectivity screening : Test against human CYP3A4 to rule off hepatotoxicity (IC50 ≥ 10 µM) .
Q. What advanced techniques elucidate metabolic stability?
- ADME Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
